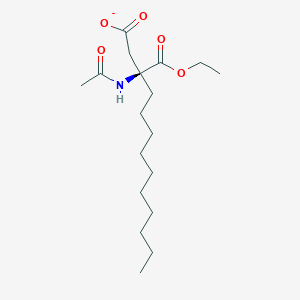
(3S)-3-Acetamido-3-(ethoxycarbonyl)tridecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Acetamido-3-(ethoxycarbonyl)tridecanoate is an organic compound with a complex structure that includes an acetamido group, an ethoxycarbonyl group, and a tridecanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Acetamido-3-(ethoxycarbonyl)tridecanoate typically involves the esterification of tridecanoic acid with ethanol in the presence of an acid catalyst, followed by the introduction of the acetamido group through an amidation reaction. The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Organic solvents like dichloromethane or toluene
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Acetamido-3-(ethoxycarbonyl)tridecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Tridecanoic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted tridecanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3S)-3-Acetamido-3-(ethoxycarbonyl)tridecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S)-3-Acetamido-3-(ethoxycarbonyl)tridecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor modulation: Interacting with cell surface receptors to alter signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (3S)-3-Acetamido-3-(methoxycarbonyl)tridecanoate
- (3S)-3-Acetamido-3-(propoxycarbonyl)tridecanoate
- (3S)-3-Acetamido-3-(butoxycarbonyl)tridecanoate
Uniqueness
(3S)-3-Acetamido-3-(ethoxycarbonyl)tridecanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C18H32NO5- |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
(3S)-3-acetamido-3-ethoxycarbonyltridecanoate |
InChI |
InChI=1S/C18H33NO5/c1-4-6-7-8-9-10-11-12-13-18(14-16(21)22,19-15(3)20)17(23)24-5-2/h4-14H2,1-3H3,(H,19,20)(H,21,22)/p-1/t18-/m0/s1 |
Clave InChI |
UEXRMBMSFIXVLR-SFHVURJKSA-M |
SMILES isomérico |
CCCCCCCCCC[C@](CC(=O)[O-])(C(=O)OCC)NC(=O)C |
SMILES canónico |
CCCCCCCCCCC(CC(=O)[O-])(C(=O)OCC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


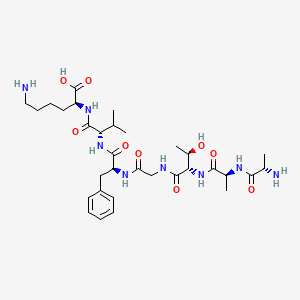
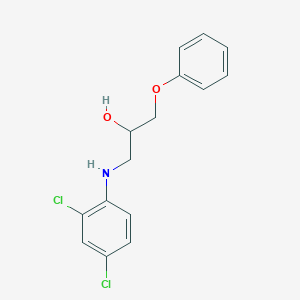

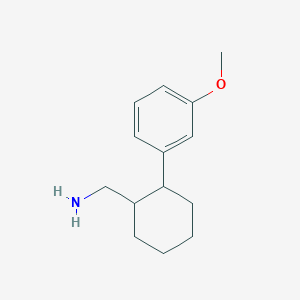
![4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one](/img/structure/B12607091.png)

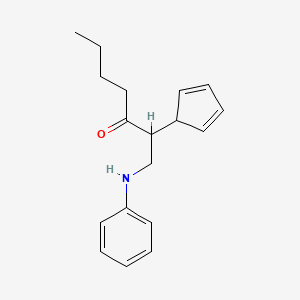

![6-(3,5-Dimethylphenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607114.png)
![7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B12607119.png)
![6-[(2,5-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12607125.png)
![2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene](/img/structure/B12607140.png)

![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene)](/img/structure/B12607143.png)
